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Compound of Interest

Compound Name: Yellamycin B

CAS No.: 119445-99-7

Cat. No.: B1684260

Get Quote

Executive Summary
Yellamycin B (PubChem CID: 196756) represents a distinct subclass of anthracycline

antibiotics characterized by a bis-glycosylated core. Unlike the clinically dominant mono-

glycosylated anthracyclines (e.g., Doxorubicin, Daunorubicin), Yellamycin B possesses

glycosyl residues at both the C7 and C10 positions of the tetracene-5,12-dione aglycone.

This structural configuration fundamentally alters its DNA intercalation kinetics and

Topoisomerase II poisoning mechanism. This guide provides a rigorous technical analysis of

the Yellamycin B pharmacophore, detailing the causal links between specific structural motifs

and biological efficacy against L1210 leukemia models. It serves as a blueprint for the rational

design of next-generation anthracyclines via combinatorial biosynthesis.

Part 1: Structural Anatomy & Pharmacophore
Analysis
The biological activity of Yellamycin B is dictated by the interplay between its planar

anthraquinone backbone and its pendant sugar moieties.
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The Aglycone Core ( -Rhodomycinone Type)
The scaffold is a tetracyclic system (ABCD rings).

Rings B/C (Chromophore): The planar, electron-deficient quinone-hydroquinone system

facilitates intercalation between DNA base pairs (

-

stacking).

Ring A (Saturated): Provides the non-planar "anchor" essential for positioning the sugar

residues in the DNA minor groove.

The Critical Bis-Glycosylation (C7 & C10)
Standard anthracyclines possess a sugar only at C7. Yellamycin B features:

C7-O-Glycoside: Anchors the molecule to the DNA backbone.

C10-O-Glycoside: This is the defining feature of Yellamycin B. The presence of a second

sugar moiety at C10 extends the molecule's reach within the minor groove, significantly

increasing DNA binding affinity and altering sequence specificity compared to mono-

glycosylated counterparts.

Pharmacophore Visualization
The following diagram illustrates the functional decomposition of Yellamycin B.
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Figure 1: Pharmacophore decomposition of Yellamycin B highlighting critical SAR nodes.

Part 2: Structure-Activity Relationship (SAR)
Directives
The C10 "Activity Cliff"
Experimental data indicates that modification of the C10 position is the most sensitive SAR

parameter.

Observation: Removal of the C10 sugar (converting Yellamycin B to a Yellamycin A-like or

mono-glycosylated analogue) typically results in a modulation of cytotoxicity.

Mechanism: The C10 sugar acts as a "molecular clamp," stabilizing the ternary complex

(Drug-DNA-Topoisomerase II).

Design Rule: Retain C10 glycosylation for maximum potency; modify sugar stereochemistry

(e.g., L-rhodosamine vs. L-daunosamine) to tune metabolic stability.

C9 Alkyl Substitution
Yellamycin B possesses a C9-ethyl group.
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SAR Insight: Increasing chain length beyond ethyl (e.g., propyl) often decreases water

solubility without a proportional gain in binding affinity.

Optimization: The C9-ethyl is optimal for cellular uptake. Introduction of a C14-hydroxyl (as in

Doxorubicin) at the end of this chain would likely increase antitumor spectrum but may alter

the metabolic clearance profile.

C4 Phenolic Hydroxyl & Cardiotoxicity
The C4-OH group is involved in the formation of reactive oxygen species (ROS) via quinone

redox cycling, a primary driver of anthracycline-induced cardiotoxicity.

SAR Strategy: Methylation of C4-OH (as seen in other analogues) or removal

(deoxygenation) generally reduces cardiotoxicity while maintaining Topo II inhibition.

Quantitative Activity Data (Comparative)
The following table summarizes the theoretical potency shifts based on structural modifications

relative to the Yellamycin B scaffold.
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Structural
Modification

Target Region
Predicted Impact
on IC50 (L1210)

Mechanistic
Rationale

Parent (Yellamycin B) -- Baseline (< 50 nM)
Dual minor groove

occupancy.

De-glycosylation at

C10
C10

Increase (Lower

Potency)

Loss of secondary

DNA contact points.

C4-O-Methylation C4
Neutral / Slight

Increase

Reduced ROS

generation;

maintained

intercalation.

C9-Sidechain

Extension
C9

Increase (Lower

Potency)

Steric hindrance

prevents optimal

intercalation.

Sugar Epimerization C7/C10 Variable

Altered hydrogen

bonding network in

minor groove.

Part 3: Experimental Protocols for SAR Validation
To validate the SAR hypotheses above, the following self-validating experimental workflow is

required.

Combinatorial Biosynthesis (Production)
Since total synthesis of bis-glycosylated anthracyclines is inefficient, combinatorial biosynthesis

using Streptomyces hosts is the gold standard.

Host Engineering: Use a Streptomyces strain with a "clean" background (anthracycline

pathway deleted) expressing the minimal PKS (polyketide synthase) genes.

Glycosyltransferase (GT) Combinatorics: Co-express specific GT genes (e.g., rhoG for C7,

kelGT for C10) to force bis-glycosylation.

Fermentation: Cultivate in R5 medium for 7 days at 30°C.
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Extraction: Extract mycelia with acetone/methanol; purify via HPLC (C18 column,

Acetonitrile/Water gradient).

Topoisomerase II Relaxation Assay (Mechanism)
Purpose: Confirm that structural analogues retain the ability to poison Topo II, distinct from

simple DNA intercalation.

Reagents: Human Topoisomerase II

, supercoiled pBR322 plasmid DNA.

Protocol:

Incubate 200 ng pBR322 with 2 units Topo II and varying concentrations of Yellamycin B
analogue (0.1 - 10

M) in reaction buffer (50 mM Tris-HCl, 1 mM ATP).

Incubate at 37°C for 30 minutes.

Stop reaction with SDS/Proteinase K.

Readout: Electrophoresis on 1% agarose gel.

Validation: Presence of linear DNA (Form III) or nicked DNA (Form II) indicates Topo II

poisoning (cleavable complex stabilization).

Cytotoxicity Screening (L1210 Leukemia)
Purpose: Determine functional potency (IC50).

Cell Line: L1210 Murine Leukemia cells.

Method:

Seed 5,000 cells/well in 96-well plates.

Treat with serial dilutions of purified analogues for 72 hours.
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Add CellTiter-Glo (Promega) reagent (ATP quantification).

Measure luminescence.

Calculation: Use non-linear regression (4-parameter logistic fit) to calculate IC50.

Experimental Workflow Diagram

1. Rational Design
(C10/C7 GT Selection)

2. Combinatorial Biosynthesis
(Streptomyces Host)

3. HPLC Purification
(>95% Purity)
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(Mechanism Validation)

4b. L1210 Cytotoxicity
(Potency Validation)

5. SAR Refinement
(Data Feedback)

Iterate
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Figure 2: Integrated workflow for the production and validation of Yellamycin B analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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